molecular formula C19H16FN5 B11437754 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)phthalazin-1-amine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)phthalazin-1-amine

Cat. No.: B11437754
M. Wt: 333.4 g/mol
InChI Key: MNJAVAITNPCGTK-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)phthalazin-1-amine is a synthetic organic compound that belongs to the class of phthalazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)phthalazin-1-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the fluorophenyl group: The 4-fluorophenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the phthalazine ring: This step involves the cyclization of the intermediate compounds to form the phthalazine ring.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)phthalazin-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-chlorophenyl)phthalazin-1-amine
  • 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)phthalazin-1-amine

Uniqueness

The presence of the 4-fluorophenyl group in 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)phthalazin-1-amine may impart unique properties, such as increased biological activity or altered chemical reactivity, compared to its analogs with different substituents.

Properties

Molecular Formula

C19H16FN5

Molecular Weight

333.4 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-N-(4-fluorophenyl)phthalazin-1-amine

InChI

InChI=1S/C19H16FN5/c1-12-11-13(2)25(24-12)19-17-6-4-3-5-16(17)18(22-23-19)21-15-9-7-14(20)8-10-15/h3-11H,1-2H3,(H,21,22)

InChI Key

MNJAVAITNPCGTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)F)C

Origin of Product

United States

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